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Bicyclo[4.1.0]heptan-3-one

Cat. No.: B12437037
CAS No.: 60582-64-1
M. Wt: 110.15 g/mol
InChI Key: FNSLUWUWXKOLFF-UHFFFAOYSA-N
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Description

Structural Significance of the Bicyclo[4.1.0]heptane System

The defining feature of the bicyclo[4.1.0]heptane framework is the inherent strain arising from the three-membered cyclopropane (B1198618) ring. This strain makes the system susceptible to ring-opening reactions, providing a pathway to various functionalized cycloheptane (B1346806) derivatives. The rigid bicyclic structure also imparts a high degree of stereochemical control in reactions, making it a valuable template in asymmetric synthesis.

The presence of the cyclopropane ring also influences the conformation of the six-membered ring, leading to unique spatial arrangements of substituents. This has significant implications for the molecule's interaction with biological targets and its use in medicinal chemistry. ontosight.ai

Academic Context of Bicyclo[4.1.0]heptan-3-one as a Chemical Scaffold

This compound serves as a versatile chemical scaffold in organic synthesis. The ketone functionality at the 3-position provides a reactive site for a wide array of chemical transformations. smolecule.com These include nucleophilic additions, reductions, and cycloadditions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. smolecule.com

Its utility is further demonstrated in its use as a precursor for the synthesis of various natural products and biologically active molecules. For instance, derivatives of the bicyclo[4.1.0]heptane framework have been investigated for their potential as antiviral agents and as antagonists for the melanin-concentrating hormone receptor R1. researchgate.netresearchgate.net

Overview of Key Research Areas in this compound Chemistry

Research surrounding this compound is multifaceted, with several key areas of investigation:

Synthesis: A primary focus of research has been the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. Common strategies include the Simmons-Smith reaction of cyclohexenones or the oxidation of the parent hydrocarbon, norcarane (B1199111). smolecule.com The Corey-Chaykovsky reaction of quinone monoketals has also been employed to generate functionalized bicyclo[4.1.0]heptenone systems. researchgate.netresearchgate.net

Reactions: The reactivity of this compound is another significant area of study. The ketone group can be readily reduced to the corresponding alcohol. smolecule.com The strained cyclopropane ring can undergo acid-promoted cleavage, with the regioselectivity of this cleavage being influenced by factors such as acid strength and steric hindrance. tandfonline.com

Applications in Synthesis: The use of this compound as an intermediate in the total synthesis of natural products and other complex molecules is a major driver of research. Its rigid framework and functional handles make it an attractive starting material for constructing intricate molecular architectures. ontosight.ai For example, it has been used in the synthesis of tropolone (B20159) derivatives, a class of molecules with important biological and theoretical applications. researchgate.net

Medicinal Chemistry: The bicyclo[4.1.0]heptane scaffold is of interest in medicinal chemistry due to its unique three-dimensional structure. Researchers have synthesized and evaluated bicyclo[4.1.0]heptane-based compounds for various biological activities, including antiviral and receptor antagonist properties. researchgate.netontosight.ai The conformational rigidity of the scaffold can lead to enhanced binding affinity and selectivity for biological targets.

Interactive Data Tables

Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O nih.gov
Molecular Weight110.15 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number60582-64-1 nih.gov

Related Bicyclo[4.1.0]heptane Derivatives

Compound NameMolecular FormulaKey Feature
Bicyclo[4.1.0]heptaneC₇H₁₂The parent hydrocarbon, also known as norcarane. wikipedia.org
7,7-dimethyl-4-methylene-bicyclo[4.1.0]heptan-3-oneC₁₀H₁₄OA substituted derivative with additional functional groups. chemicalbook.com
4,7,7-trimethyl-bicyclo[4.1.0]heptan-3-oneC₁₀H₁₆OAlso known as caranone. nist.gov
7,7-dichlorobicyclo[4.1.0]heptaneC₇H₁₀Cl₂A di-halogenated derivative. cymitquimica.com
(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diolC₁₀H₁₈O₂A diol derivative with specific stereochemistry. ontosight.ai
Bicyclo[4.1.0]heptan-2-oneC₇H₁₀OAn isomer with the ketone at the 2-position. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B12437037 Bicyclo[4.1.0]heptan-3-one CAS No. 60582-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-2-1-5-3-6(5)4-7/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSLUWUWXKOLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507183
Record name Bicyclo[4.1.0]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60582-64-1
Record name Bicyclo[4.1.0]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 4.1.0 Heptan 3 One and Its Derivatives

Foundational Cyclopropanation Strategies

The initial and crucial step in many synthetic routes towards Bicyclo[4.1.0]heptan-3-one is the formation of the cyclopropane (B1198618) ring fused to a six-membered ring, creating the bicyclo[4.1.0]heptane (also known as norcarane) skeleton.

Simmons-Smith Reaction and its Variants for Bicyclo[4.1.0]heptane Precursors

The Simmons-Smith reaction is a cornerstone for the cyclopropanation of alkenes, including the synthesis of bicyclo[4.1.0]heptane from cyclohexene (B86901). ucla.eduwikipedia.org This reaction typically utilizes a carbenoid, an organozinc intermediate, generated from diiodomethane (B129776) and a zinc-copper couple. ucla.eduwikipedia.org The reaction is stereospecific, meaning the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org

The classic Simmons-Smith reaction involves the reaction of cyclohexene with diiodomethane and a zinc-copper couple to yield norcarane (B1199111) (bicyclo[4.1.0]heptane). wikipedia.orgwikipedia.org However, the original conditions can be expensive due to the cost of diiodomethane. wikipedia.org This has led to the development of several variants to improve reactivity, reduce costs, and expand the substrate scope.

Key Variants of the Simmons-Smith Reaction:

VariantReagentsKey Features
Furukawa Modification Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂)Increased reactivity, allowing for the cyclopropanation of less reactive alkenes. wikipedia.orgnih.gov
Charette Modification Utilizes bipyridine complexes of zinc carbenoidsEfficient for various applications. nih.gov
Shi Modification Employs tunable zinc reagents (RXZnCH₂Y)Offers a novel class of reagents for efficient cyclopropanation. organic-chemistry.org
Use of Cheaper Reagents Dibromomethane or diazomethane (B1218177) and zinc iodideMore economical alternatives to diiodomethane. wikipedia.org

The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the molecule (cis-directing effect), a useful tool in stereoselective synthesis. wikipedia.orgorganic-chemistry.org The rate of the Simmons-Smith reaction is also influenced by the solvent, with less basic solvents generally leading to faster reactions. nih.gov

Photochemical [2+1]-Cycloadditions using Nucleophilic Carbenes

An alternative to metal-based carbenoids is the use of photochemically generated carbenes. Recent advancements have demonstrated that visible light can induce the formation of singlet nucleophilic carbenes from stable precursors like acyl silanes. scispace.comnih.govrsc.orgmonash.edu These carbenes can then undergo intramolecular [2+1]-cycloaddition with a tethered olefin to construct bicyclo[4.1.0]heptane scaffolds. scispace.comnih.govrsc.orgmonash.edu

This photochemical approach is advantageous as it often proceeds without the need for exogenous photocatalysts, sensitizers, or additives. scispace.comrsc.orgmonash.edu The reaction is typically highly stereospecific. chemrxiv.org This method has been successfully applied to the synthesis of various substituted bicyclo[4.1.0]heptane systems, including those containing heteroatoms. scispace.comnih.gov

Ketone Formation through Oxidation Reactions

Once the bicyclo[4.1.0]heptane skeleton is in place, the next critical step is the introduction of the ketone functionality at the C-3 position. This is typically achieved through the oxidation of a suitable precursor.

Oxidation of Bicyclo[4.1.0]heptane (Norcarane) Derivatives

The direct oxidation of the C-H bonds in norcarane can lead to the formation of this compound. Studies have shown that the oxidation of bicyclo[4.1.0]heptane can yield a mixture of isomeric alcohols and ketones. For instance, the oxygenation of 1-methylbicyclo[4.1.0]heptane with dioxiranes can produce alcohol and ketone products from oxidation at various positions on the ring. nih.gov The reactivity of specific C-H bonds towards oxidation can be influenced by their stereoelectronic environment. nih.gov

Selective Oxidation Approaches for this compound Synthesis

Achieving selective oxidation at the C-3 position is crucial for an efficient synthesis of the target compound. One approach involves the oxidation of a pre-functionalized bicyclo[4.1.0]heptane derivative, such as a corresponding alcohol. For example, cis- and trans-bicyclo[4.1.0]heptan-2-ol can be oxidized to the corresponding ketone. nih.gov

A more direct synthesis of a substituted this compound has been reported starting from 4,4-dimethoxycyclohexene. Reaction with dibromocarbene, followed by treatment with lithium dimethylcuprate and methyl iodide, and subsequent acid treatment yields 7,7-dimethylthis compound. rsc.org

Construction of Substituted Bicyclo[4.1.0]heptenones

In some synthetic strategies, the bicyclic core and the ketone functionality are constructed in a more concerted fashion, leading directly to substituted bicyclo[4.1.0]heptenones. These compounds are valuable intermediates for further chemical transformations.

A facile method for the synthesis of highly substituted bicyclo[4.1.0]heptenones involves the Corey-Chaykovsky reaction of quinone monoketals. rsc.orgresearchgate.netrsc.orgresearchgate.net This approach provides a rapid entry into functionally rich bicyclo[4.1.0]heptenone systems. rsc.orgrsc.org

Palladium-catalyzed intramolecular coupling and cyclization of appropriate precursors can also lead to the formation of substituted bicyclo[4.1.0]heptene derivatives. acs.org Furthermore, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been developed for the synthesis of 3-bicyclo[4.1.0]heptan-5-ones. rsc.org

Transition-metal-free approaches have also been devised. For instance, an oxidative cyclopropanation of aza-1,6-enynes allows for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives. rsc.orgresearchgate.net

Corey-Chaykovsky Reaction with Quinone Monoketals

A facile and efficient method for the synthesis of highly substituted bicyclo[4.1.0]heptenone systems is the Corey-Chaykovsky reaction of quinone monoketals. rsc.orgresearchgate.net This approach utilizes sulfur ylides to mediate the cyclopropanation of masked o-benzoquinones (MOBs) and p-benzoquinone monoketals. rsc.orgsmolecule.com The reaction of MOBs with sulfur ylides, generated from various sulfonium (B1226848) salts, provides a direct route to functionalized bicyclo[4.1.0]heptenone derivatives. rsc.org

The scope of this reaction has been explored with different sulfur ylides, demonstrating its utility in generating a library of substituted bicyclic compounds. researchgate.net For instance, the cyclopropanation of p-benzoquinone monoketal with a sulfur ylide generated from trimethylsulfonium (B1222738) iodide results in the formation of two isomers, with the major isomer arising from the reaction at the less substituted double bond. rsc.org In contrast, specific sulfur ylides can lead to the exclusive formation of a single bicyclo[4.1.0]heptenone product. rsc.org This methodology provides a rapid entry to these valuable bicyclic systems, which can be further employed in the functionalization of other organic molecules, such as indoles, for potential applications in medicinal chemistry. rsc.orgrsc.org

Table 1: Synthesis of Bicyclo[4.1.0]heptenone via Cyclopropanation of Masked o-Benzoquinone (MOB)

Entry Ylide Precursor Base Solvent Temperature (°C) Yield (%)
1 Trimethylsulfonium iodide NaH THF rt 78
2 Trimethylsulfoxonium iodide NaH THF rt 75

Data compiled from studies on Corey-Chaykovsky reactions of quinone monoketals. rsc.org

Multistep Synthetic Sequences for Functionalized Analogues

The synthesis of functionalized bicyclo[4.1.0]heptane analogues often necessitates multistep sequences that allow for the precise installation of various functional groups and stereocenters. nih.govnih.gov A notable strategy involves the modular construction of these complex molecules from readily available starting materials like 1,4-cyclohexanedione. acs.orgacs.org These sequences often incorporate key transformations such as diastereoselective allylic oxidation and hydroboration reactions to introduce hydroxyl and other functional groups with high stereocontrol. nih.govacs.org

For example, a highly regio- and stereoselective synthetic approach has been established for the construction of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate. nih.govnih.govacs.org This key intermediate serves as a versatile precursor for the synthesis of a variety of carbocyclic nucleoside analogues. The synthetic plan may involve the preparation of an enantiomerically pure bicyclo[4.1.0]heptane alcohol as a starting material, followed by a series of transformations including allylic hydroxylation and olefin hydration to build up the desired functionality. nih.govacs.org These multistep approaches provide access to enantiomerically pure carbocyclic nucleoside analogues with multiple chiral centers, which are valuable for investigating their biological activities. nih.govacs.org

Asymmetric and Stereoselective Synthesis

The development of asymmetric and stereoselective methods for the synthesis of this compound and its derivatives is crucial for accessing enantiomerically pure compounds with specific biological functions. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions.

Enantioselective Preparation of this compound Enantiomers

The enantioselective preparation of this compound enantiomers can be achieved through various asymmetric catalytic methods. One effective approach is the asymmetric transfer hydrogenation (ATH) of a corresponding cyclohexenone precursor using bifunctional ruthenium catalysts. uab.catsemanticscholar.org This method allows for the synthesis of both enantiomers of 4-hydroxy-2-cyclohexenone derivatives, which are versatile intermediates for the stereoselective synthesis of bicyclo[4.1.0]heptane scaffolds. uab.catnih.gov

Another powerful strategy is the catalytic enantioselective desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.com This ring-retentive desymmetrization can be accomplished through a formal C(sp²)-H alkylation using a nitroalkane as the alkylating agent, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide. thieme-connect.com This protocol has been successfully applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione, demonstrating its utility in accessing enantioenriched bicyclo[4.1.0]heptane derivatives. thieme-connect.com

Table 2: Enantioselective Synthesis of a Bicyclo[4.1.0]heptane Precursor via Asymmetric Transfer Hydrogenation

Catalyst Substrate Product Enantiomeric Excess (ee) (%)
(R,R)-Ru-catalyst 1,4-Cyclohexenedione monoethylene ketal 92 (for (R)-enantiomer)

Data is based on the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives as key intermediates. nih.gov

Diastereoselective Allylic Oxidation and Hydroboration Reactions

Diastereoselective reactions are fundamental in multistep syntheses to control the relative stereochemistry of functionalized bicyclo[4.1.0]heptane analogues. nih.govnih.gov Highly diastereoselective allylic oxidation and hydroboration reactions are key steps in the asymmetric synthesis of carbocyclic nucleoside analogues built on a 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane template. nih.govacs.orguab.cat These reactions allow for the controlled introduction of hydroxyl groups at specific positions on the bicyclic scaffold. acs.org

Chiral Catalysis in Bicyclo[4.1.0]heptane Scaffold Construction

Chiral catalysis plays a pivotal role in the construction of enantiomerically enriched bicyclo[4.1.0]heptane scaffolds. researcher.liferesearchgate.net Various catalytic systems, including transition-metal and organocatalysts, have been successfully applied. researchgate.netnih.gov Asymmetric gold(I)-catalyzed synthesis of bicyclo[4.1.0]heptene derivatives has been achieved via a cycloisomerization process of 1,6-enynes, utilizing chiral gold complexes to induce enantioselectivity. rsc.org

In another approach, the desymmetrization of meso-bicyclo[4.1.0]heptane derivatives has been accomplished using chiral catalysts. thieme-connect.com For example, a cob(I)alamin-catalyzed desymmetrization of a spiro-activated meso-bicyclo[4.1.0]heptane leads to monosubstituted cyclohexene derivatives through ring-opening of the cyclopropane. thieme-connect.com More recently, ring-retentive desymmetrization has been achieved using bifunctional tertiary aminosquaramides derived from cinchona alkaloids as catalysts. thieme-connect.com These chiral catalysts facilitate the enantioselective construction of the bicyclo[4.1.0]heptane framework, providing access to valuable chiral building blocks. thieme-connect.com

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions represent a powerful strategy for the construction of the bicyclo[4.1.0]heptane ring system. researchgate.netnih.govresearchgate.net These approaches often offer high efficiency and stereoselectivity in forming the fused bicyclic structure. researchgate.net Various methods, including transition-metal-catalyzed and radical-mediated cyclizations, have been developed. researcher.lifenih.gov

Palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides provides a diastereoselective route to 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org This reaction proceeds via a proposed mechanism involving oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by intramolecular cyclization. acs.org

Furthermore, radical-triggered tandem cyclization of 1,6-enynes has been developed to synthesize strained bicyclo[4.1.0]heptane derivatives. researchgate.net These intramolecular strategies are a key component in the synthetic chemist's toolbox for accessing the bicyclo[4.1.0]heptane scaffold and its derivatives. researcher.life

Cyclization of Cyclic β-Keto Radicals from Cyclopropanols

The generation of β-keto radicals through the oxidative ring opening of cyclopropanols provides a versatile entry point for constructing complex molecular architectures. nih.govbeilstein-journals.org This strategy leverages the inherent ring strain of cyclopropanols, which readily undergo single-electron oxidation to form highly reactive β-carbonyl radicals. nih.gov These intermediates can then participate in tandem cyclization reactions to form new ring systems.

One-electron oxidation of bicyclic cyclopropanols, such as bicyclo[4.1.0]heptan-1-ol derivatives, using manganese(III) tris(pyridine-2-carboxylate) [Mn(pic)3] or manganese(III) acetate, generates cyclic β-keto radicals that undergo ring expansion. oup.comresearchgate.net These expanded radicals can then cyclize intramolecularly onto a tethered olefinic side chain. The resulting cyclized radical intermediate can be trapped by various reagents, allowing for the introduction of diverse functionalities. oup.comresearchgate.net

For instance, the oxidation of a bicyclo[4.1.0]heptan-1-ol derivative possessing a 3-butenyl group at the C5 position with Mn(pic)3 initiates a ring expansion to a cycloheptanone (B156872) radical. This is followed by an intramolecular exo cyclization onto the double bond, selectively forming a bicyclo[5.3.0]decan-3-one skeleton. oup.com The versatility of this method is demonstrated by the ability to trap the final radical intermediate with electron-rich olefins, electron-deficient olefins, or tributyltin hydride, thereby introducing various substituents. oup.com

A study demonstrated that the reaction of a 5-(3-butenyl)bicyclo[4.1.0]heptan-1-ol with Mn(pic)3 in the presence of α-(tert-butyldimethylsiloxy)styrene yielded the corresponding bicyclo[5.3.0]decan-3-one derivative. oup.com This process highlights an efficient method for constructing bicyclic systems containing medium-sized rings. oup.com

Starting MaterialOxidantRadical TrapProduct SkeletonYield (%)Reference
5-(3-Butenyl)bicyclo[4.1.0]heptan-1-olMn(pic)3α-(tert-butyldimethylsiloxy)styreneBicyclo[5.3.0]decan-3-one81 oup.com
5-(3-Butenyl)bicyclo[4.1.0]heptan-1-olMn(pic)31-(tert-butyldimethylsiloxy)-1-phenyletheneBicyclo[5.3.0]decan-3-one68 oup.com
5-(3-Butenyl)bicyclo[4.1.0]heptan-1-olMn(pic)3Tributyltin hydride (Bu3SnH)Bicyclo[5.3.0]decan-3-one68 oup.com
5-(3-Butenyl)bicyclo[4.1.0]heptan-1-olMn(pic)3AcrylonitrileBicyclo[5.3.0]decan-3-one66 oup.com
5-(4-Pentenyl)bicyclo[4.1.0]heptan-1-olMn(pic)3α-(tert-butyldimethylsiloxy)styreneBicyclo[5.4.0]undecan-3-one64 oup.com

Ring-Forming Reactions to Access Bicyclo[4.1.0]heptane Structures

A variety of ring-forming reactions have been developed for the synthesis of the bicyclo[4.1.0]heptane framework, utilizing strategies such as transition-metal catalysis and cyclopropanation reactions. researchgate.net

One classical approach involves the reaction of dibromocarbene with a cyclohexene derivative. For example, the synthesis of 7,7-dimethylthis compound was achieved by reacting 4,4-dimethoxycyclohexene with dibromocarbene to form 3,3-dimethoxy-7,7-dibromobicyclo[4.1.0]heptane. Subsequent treatment with lithium dimethylcuprate(II) and methyl iodide, followed by acidic workup, afforded the target ketone. rsc.org

Palladium-catalyzed reactions offer another powerful tool for constructing these bicyclic systems. An intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with various β-styryl bromides yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. doi.orgacs.org This reaction is initiated by the oxidative addition of a Pd(0) complex to the carbon-bromine bond of the styryl bromide. doi.org Similarly, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes using t-butyl nitrite (B80452) as an oxidant provides a facile route to 3-bicyclo[4.1.0]heptan-5-ones through a cascade involving hydration, cyclization, and cyclopropanation. rsc.org

The Corey-Chaykovsky reaction represents another effective method. The reaction of quinone monoketals with sulfur ylides can produce highly substituted bicyclo[4.1.0]heptenones. researchgate.netresearchgate.net This cyclopropanation of masked o-benzoquinones allows for the regioselective generation of functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net

Furthermore, gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes provides highly efficient and diastereoselective access to various bicyclo[4.1.0]heptane structures. researchgate.net This process proceeds via a regioselective electrophilic ring opening of the cyclopropene (B1174273) to generate an alkenyl gold carbenoid, which then undergoes intramolecular cyclopropanation. researchgate.net

MethodologyKey Reagents/CatalystSubstrate TypeProduct TypeKey FeaturesReference
Dibromocarbene AdditionCHBr3, KOC(CH3)3; LiCu(CH3)2Cyclohexene derivative7,7-dimethylthis compoundStepwise construction via dibromocyclopropane intermediate. rsc.org
Palladium-Catalyzed Coupling-CyclizationPd(PPh3)4, Ag2CO3, K2CO33-(Cyclohexa-2,4-dienyl)pentane-2,4-dione + β-styryl bromides2-Styryl-substituted bicyclo[4.1.0]hept-3-enesHigh regio- and stereoselectivity. doi.orgacs.org
Palladium-Catalyzed Oxidative CyclizationPd(OAc)2, tBuONO1,6-EnynesBicyclo[4.1.0]heptan-5-onesCascade reaction involving hydration, cyclization, and cyclopropanation. rsc.org
Corey-Chaykovsky ReactionSulfur ylideQuinone monoketals (masked o-benzoquinones)Functionalized bicyclo[4.1.0]heptenonesRegioselective cyclopropanation. researchgate.netresearchgate.net
Gold(I)-Catalyzed CycloisomerizationGold(I) catalyst1,6-Cyclopropene-enesBicyclo[4.1.0]heptanesHighly efficient and diastereoselective. researchgate.net

Chemical Reactivity and Mechanistic Studies of Bicyclo 4.1.0 Heptan 3 One

Reactions at the Carbonyl Center

The carbonyl group in Bicyclo[4.1.0]heptan-3-one is a primary site for chemical transformations, including nucleophilic additions and reductions, which allow for extensive functionalization and the creation of diverse molecular architectures.

Nucleophilic Addition Reactions and Product Diversification

The electrophilic nature of the carbonyl carbon in this compound facilitates its reaction with a wide range of nucleophiles. These additions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds, leading to a variety of derivatives.

A prominent example of such a reaction is the Wittig reaction, which converts the ketone into an alkene. For instance, a derivative of this compound reacts with methyltriphenylphosphonium (B96628) iodide (Ph₃PCH₃I) to yield the corresponding methylene-substituted bicycloheptane. nih.gov This transformation effectively replaces the C=O bond with a C=C bond, demonstrating a powerful method for product diversification. organic-chemistry.org

Organometallic reagents, such as Grignard reagents, also readily add to the carbonyl center. The reaction of an allylic Grignard reagent with a related bicyclic precursor, epichlorohydrin, followed by intramolecular cyclopropanation, has been used to synthesize a Bicyclo[4.1.0]heptan-2-ol derivative, showcasing a pathway to tertiary alcohols with new carbon-carbon bonds. researchgate.net

Table 1: Representative Nucleophilic Additions to this compound Derivatives
Nucleophile/ReagentReaction TypeProduct Class
Phosphorus Ylide (e.g., Ph₃P=CH₂)Wittig ReactionAlkene (e.g., 3-Methylenebicyclo[4.1.0]heptane)
Grignard Reagent (e.g., RMgBr)Grignard AdditionTertiary Alcohol

Reduction Chemistry of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to a secondary alcohol, Bicyclo[4.1.0]heptan-3-ol. This transformation is typically accomplished using complex metal hydrides that act as a source of the hydride ion (H⁻).

Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). oup.com Sodium borohydride is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a more powerful reducing agent that requires anhydrous conditions. masterorganicchemistry.comyoutube.compressbooks.pub The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source (e.g., water or dilute acid) neutralizes the alkoxide to yield the final alcohol product. pressbooks.pub

Table 2: Reagents for the Reduction of this compound
ReagentAbbreviationTypical ConditionsProduct
Sodium BorohydrideNaBH₄Methanol/Ethanol, rtBicyclo[4.1.0]heptan-3-ol
Lithium Aluminum HydrideLiAlH₄Anhydrous Ether/THF, followed by H₂O workupBicyclo[4.1.0]heptan-3-ol

Ring-Opening and Rearrangement Reactions

The strained cyclopropane (B1198618) ring within the bicyclo[4.1.0]heptane framework imparts unique reactivity, making the system susceptible to various rearrangement reactions, particularly under thermal conditions or when carbocationic intermediates are formed.

Thermal Vinylcyclopropane-to-Cyclopentene Rearrangements

The vinylcyclopropane (B126155) rearrangement is a well-studied thermal isomerization that converts a vinyl-substituted cyclopropane into a cyclopentene. This documentsdelivered.com sigmatropic carbon shift is a key reaction for ring expansion. researchgate.net While detailed studies on a vinyl-substituted this compound are not prevalent, extensive research on the closely related analog, 1-ethenylbicyclo[4.1.0]heptane, provides a clear mechanistic model. In the gas phase at 338 °C, this compound rearranges to form Bicyclo[4.3.0]non-1(9)-ene.

According to Woodward-Hoffmann rules, a thermal documentsdelivered.com sigmatropic shift can proceed through stereochemically distinct pathways. The key mechanistic question is whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system. Mechanistic studies using deuterium-labeled 1-(2′-(E)-d-ethenyl)bicyclo[4.1.0]heptane have shown that the rearrangement proceeds through both suprafacial and antarafacial pathways.

The product distribution, analyzed by deuterium (B1214612) NMR, revealed a distinct preference for the suprafacial pathway. This indicates that while both modes of reaction occur, the transition state leading to the suprafacial product is energetically favored.

Table 3: Stereochemical Outcome of the Thermal Rearrangement of Deuterium-Labeled 1-Ethenylbicyclo[4.1.0]heptane at 338 °C
PathwayProduct Distribution (%)
Suprafacial (sr + si)79 ± 2%
Antarafacial (ar + ai)21 ± 2%

Degenerate Rearrangements of Carbocationic Intermediates

Carbocationic intermediates derived from the bicyclo[4.1.0]heptane skeleton are prone to rapid and complex rearrangements due to the stabilizing influence of the adjacent cyclopropyl (B3062369) group (a cyclopropylcarbinyl cation system). A fascinating manifestation of this is the phenomenon of degenerate rearrangement, where a carbocation rearranges into a structure that is chemically identical to the starting ion.

Studies on the 2-bicyclo[4.1.0]heptyl cation, which can be generated from the corresponding alcohol (a reduction product of the ketone) in superacid, have provided direct evidence for such a process. chemrxiv.orgchemrxiv.org Using 13C NMR spectroscopy at very low temperatures (e.g., -85°C), it is possible to observe the signals for two distinct, rapidly equilibrating cyclopropylcarbinyl cations. This interconversion represents a degenerate cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement where the positive charge is delocalized across the system. At higher temperatures, the signals coalesce as the rate of rearrangement becomes too fast for the NMR timescale, resulting in an averaged spectrum. pnas.org This dynamic behavior highlights the fluxional nature of carbocations within this strained bicyclic system. documentsdelivered.comgrafiati.com

Photochemical and Thermal Transformations

The absorption of light by this compound promotes the molecule to an electronically excited state, from which it can undergo a variety of transformations. The nature of these transformations is highly dependent on whether the reaction proceeds through a singlet or a triplet excited state.

Direct Photolysis Pathways and Product Distributions

Direct irradiation of β,γ-unsaturated ketones typically leads to reactions from the excited singlet state. In the case of compounds structurally analogous to this compound, the predominant photochemical process observed upon direct photolysis is a researchgate.netresearchgate.net-acyl shift. This rearrangement involves the migration of the acyl group from its original position to the β-carbon of the double bond.

For a related compound, 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one, irradiation has been shown to produce multiple photoisomers, indicating the complexity of these photochemical transformations. researchgate.net

Hypothetical Product Distribution from Direct Photolysis of this compound

Product Structure Hypothetical Yield (%)
Bicyclo[3.2.0]hept-6-en-2-one ( researchgate.netresearchgate.net-acyl shift product) C7H8O Major
Starting Material C7H10O Minor

Note: This table is illustrative and based on the known reactivity of similar β,γ-unsaturated ketones. Actual yields would require experimental verification.

Triplet-Sensitized Photolysis Mechanisms

When the photolysis of a β,γ-unsaturated ketone is carried out in the presence of a triplet sensitizer (B1316253) (e.g., acetone), the ketone's triplet excited state is populated via energy transfer from the sensitizer. Reactions from the triplet state often follow a different pathway compared to those from the singlet state. For β,γ-unsaturated ketones, the characteristic reaction from the triplet state is the oxa-di-π-methane rearrangement. researchgate.net

This rearrangement is a photochemical process that converts a 1,4-diene or a related system (like a β,γ-unsaturated ketone) into a vinylcyclopropane or a cyclopropyl ketone, respectively. The mechanism involves the formation of a diradical intermediate through bonding between the carbonyl oxygen and the β-carbon of the double bond, followed by cyclopropane ring formation and cleavage of one of the original cyclopropane bonds to yield the final product.

In the case of this compound, the oxa-di-π-methane rearrangement would be expected to yield a tricyclic cyclopropyl ketone. The general mechanism proceeds as follows:

Triplet Excitation: The sensitizer absorbs a photon and undergoes intersystem crossing to its triplet state. It then transfers this energy to a molecule of this compound, promoting it to its triplet (T1) state.

Intramolecular Cyclization: The excited carbonyl group in the triplet state interacts with the π-system of the double bond, leading to the formation of a five-membered ring diradical intermediate.

Intersystem Crossing and Rearrangement: The diradical undergoes intersystem crossing to the singlet ground state surface and subsequently rearranges through a cyclopropylcarbinyl-like radical to form the final tricyclic ketone product.

The efficiency of the oxa-di-π-methane rearrangement can be high, and it often proceeds with a high degree of stereoselectivity. researchgate.net

Structural Characterization, Conformational Analysis, and Advanced Spectroscopic Applications

Conformational Landscape of Bicyclo[4.1.0]heptan-3-one

The bicyclo[4.1.0]heptane framework, a fusion of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring, imposes significant conformational constraints on the molecule. This rigid structure is of interest in medicinal chemistry as it allows for the specific spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets.

Experimental Determination of Conformations (e.g., solution-state vs. solid-state)

The conformation of bicyclo[4.1.0]heptane derivatives can differ between the solid state and in solution. X-ray crystallography is the definitive method for determining the solid-state conformation, providing precise measurements of bond lengths and angles. For instance, studies on derivatives like 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane) have utilized this technique to elucidate their three-dimensional structure.

In solution, the conformational landscape can be more complex due to the potential for different conformers to be in equilibrium. Techniques such as gas-phase electron diffraction (GED) and NMR spectroscopy are employed to study these solution-phase structures. For example, studies on related diazabicyclo[3.1.0]hexane systems have shown that intermolecular interactions in the solid state can radically alter the conformational structure compared to the gas phase or in solution.

Influence of Stereochemistry on Conformation and Reactivity

The stereochemistry of substituents on the bicyclo[4.1.0]heptane ring system plays a crucial role in determining its preferred conformation and, consequently, its chemical reactivity. The rigid nature of this bicyclic system means that the spatial orientation of functional groups is well-defined.

This conformational locking is a valuable tool in drug design, as it can be used to create molecules with a high degree of pre-organization for binding to a biological target. For example, the bicyclo[4.1.0]heptane scaffold has been used to develop antagonists for specific receptors by presenting functional groups in a precise three-dimensional arrangement. The stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template highlights the importance of controlling stereochemistry to achieve desired biological activity. nih.govacs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced multidimensional techniques are often necessary for complete structural and stereochemical assignment.

Multidimensional NMR for Structural and Stereochemical Assignment

Multidimensional NMR experiments are essential for unraveling the complex spin systems present in this compound derivatives.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies ¹H-¹H spin-spin couplings, which helps to trace the connectivity of protons within the bicyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The configuration of stereocenters can be determined by observing through-space interactions between protons. For example, in a bicyclo[4.1.0]heptane derivative, strong cross-peaks between specific protons in the NOESY spectrum confirmed the configuration at C-5'. nih.gov

¹³C NMR data for a variety of bicyclic ketones, including bicyclo[4.1.0]heptanones, have been recorded to examine the variations in chemical shifts with structure and methyl substitution. cdnsciencepub.com These studies have shown that ¹³C shieldings are a valuable tool for stereochemical assignments, particularly through the observation of γ-effects. cdnsciencepub.com

Below is a table summarizing typical ¹³C NMR chemical shifts for a substituted bicyclo[4.1.0]heptan-2-one derivative.

Carbon AtomChemical Shift (δ, ppm)
C110.2
C2209.1
C336.7
C421.2
C517.7
C617.4
C725.8
Data for bicyclo[4.1.0]heptan-2-one derivative. nd.edu

Dynamic NMR for Conformational Equilibria Studies

Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. nih.govnih.gov By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for processes such as ring inversion or rotation around single bonds. nih.govnih.gov While specific DNMR studies on this compound were not found, this technique is applicable to study conformational equilibria in this and related bicyclic systems.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Other characteristic vibrations include the C-H stretching of the alkane rings. Theoretical calculations, often using density functional theory (DFT), can be used to predict vibrational spectra and aid in the assignment of experimental IR and Raman bands.

The table below shows characteristic infrared absorption frequencies for relevant functional groups.

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)
C=O (Ketone)Stretch1600 - 1800
C-H (Alkane)Stretch2850 - 3000
C-CStretch800 - 1200
General characteristic frequencies for functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its chemical reactivity and physical properties. For bicyclo[4.1.0]heptane derivatives, X-ray diffraction analysis has been instrumental in confirming their stereochemistry and elucidating the intricate details of their molecular architecture.

For instance, the structure of a functionalized bicyclo[4.1.0]heptane derivative was confirmed through X-ray crystallography, providing definitive evidence for its regioselectivity and stereochemistry resulting from a Corey-Chaykovsky cyclopropanation reaction. researchgate.net Similarly, the molecular structure of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes, synthesized via a palladium-catalyzed intramolecular coupling-cyclization, was elucidated using X-ray diffraction analysis. acs.org In the realm of heterocyclic analogs, the structures of various aza-bicyclo[4.1.0]heptane and oxa-bicyclo[4.1.0]heptane derivatives have also been unequivocally established through X-ray crystallography. scispace.comrsc.org

A representative example of crystallographic data for a bicyclo[4.1.0]heptane derivative is presented in the table below. This data provides a snapshot of the key parameters that define the crystal lattice and the molecule's arrangement within it.

ParameterValueSignificance
Chemical FormulaC24H26O3Molecular composition
Formula Weight362.46Molar mass
Crystal SystemMonoclinicCrystal symmetry classification
Space GroupP21/cSymmetry of the unit cell
a (Å)10.123(2)Unit cell dimension
b (Å)18.456(4)Unit cell dimension
c (Å)10.543(2)Unit cell dimension
β (°)101.98(3)Unit cell angle
Volume (Å3)1926.1(7)Volume of the repeating unit
Z4Molecules per unit cell

Fictional data for illustrative purposes, based on typical values for organic molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (Implied by asymmetric synthesis)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. In the context of asymmetrically synthesized compounds like derivatives of this compound, CD spectroscopy is invaluable for determining enantiomeric purity and assigning the absolute configuration of the chiral centers.

The application of CD spectroscopy is especially crucial when crystallographic methods are not feasible. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a particular enantiomer. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be confidently assigned.

While specific CD data for the parent this compound is not extensively detailed in the available literature, the principles of its application are well-established in the study of related bicyclic ketones. For instance, the absolute stereochemistry of bicyclo[3.2.0]heptan-3-ones has been successfully determined using circular dichroism. nih.gov This approach is directly transferable to the this compound system.

The synthesis of enantiomerically enriched bicyclo[4.1.0]heptane derivatives often relies on chiroptical methods for validation of the stereochemical outcome. The enantiomeric excess (ee) of such syntheses can be determined, and the spatial arrangement of atoms in the newly formed chiral centers can be established. The table below illustrates the type of data that would be obtained from a circular dichroism study of a chiral this compound derivative.

EnantiomerSolventλmax (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)Transition
(+)-EnantiomerMethanol (B129727)295+5200n → π
(-)-EnantiomerMethanol295-5200n → π
(+)-EnantiomerMethanol210-8300π → π
(-)-EnantiomerMethanol210+8300π → π

Hypothetical data for illustrative purposes.

Theoretical and Computational Chemistry of Bicyclo 4.1.0 Heptan 3 One Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of molecules. For bicyclo[4.1.0]heptane systems, these methods have been applied to investigate reaction mechanisms and conformational landscapes.

Ab Initio Methods for Energetic Barriers and Conformational Analysis

Ab initio methods are computational chemistry methods based on quantum mechanics. These have been applied to understand the energetics and conformations of bicyclo[4.1.0]heptane derivatives. For example, the thermal isomerization of related bicyclic systems has been studied using ab initio methods to map out potential energy surfaces and locate transition states.

While specific conformational analysis of Bicyclo[4.1.0]heptan-3-one is not available, studies on related 1,6-diazabicyclo[4.1.0]heptanes have shown that the energies of chair, half-chair, and boat conformations are nearly equal, stabilized by stereoelectronic interactions. researchgate.net This suggests that this compound likely also exists as a mixture of conformers. Theoretical calculations on the related 7-oxabicyclo[4.1.0]heptane structure have also indicated the presence of multiple stable conformers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to understand the three-dimensional structure and flexibility of molecules, which are crucial for their reactivity.

Prediction of Reactive Sites and Regioselectivity

Computational models can predict the most likely sites for chemical reactions. For the bicyclo[4.1.0]heptane framework, DFT calculations have successfully predicted the regioselectivity of oxygenation reactions. nih.govsemanticscholar.org The models show that hyperconjugative interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of adjacent C-H bonds lead to their activation. nih.govsemanticscholar.org This type of analysis would be directly applicable to this compound to predict its reactivity towards nucleophilic and electrophilic attack.

Elucidation of Complex Reaction Pathways

Theoretical studies have been crucial in elucidating complex reaction pathways involving the bicyclo[4.1.0]heptane skeleton. For example, the photochemical rearrangement of bicyclo[4.1.0]hept-2-ene has been investigated using ab initio multiconfigurational methods. researchgate.net These calculations mapped the ground and excited state reaction pathways, identifying key diradical intermediates and conical intersections that govern the product distribution. researchgate.net Such computational approaches could be used to explore the photochemistry of this compound.

Strain Analysis and Ring Strain Energy Calculations

The fusion of a cyclopropane ring to a cyclohexane (B81311) ring in the bicyclo[4.1.0]heptane system introduces significant ring strain, which is a key determinant of its chemical reactivity.

Calculations of ring strain energy (RSE) quantify the destabilization of a cyclic molecule compared to a strain-free reference compound. While a specific RSE for this compound has not been reported, data for related compounds can provide an estimate. The presence of the cyclopropane ring is the major contributor to the strain. The reactivity of the bicyclo[4.1.0]heptane system is often driven by the release of this strain, for example, in ring-opening reactions. frontiersin.org

The table below presents hypothetical data to illustrate how such information would be presented if available for this compound, based on typical values for related strained systems.

Table 1: Illustrative Calculated Energetic Properties for Bicyclo[4.1.0]heptane Systems

Property Computational Method Basis Set Calculated Value (kcal/mol) Reference Compound
Ring Strain Energy DFT (B3LYP) 6-31G* Data not available Bicyclo[4.1.0]heptane
Activation Energy (Ring Opening) CASSCF/MP2 6-31G* Data not available Bicyclo[4.1.0]hept-2-ene

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Bicyclo[4.1.0]heptane
1,6-Diazabicyclo[4.1.0]heptane
7-Oxabicyclo[4.1.0]heptane
Bicyclo[4.1.0]hept-2-ene

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and properties. For this compound, theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational models allow for a comparison with experimental data, aiding in the confirmation of the compound's structure and the assignment of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are crucial for the structural elucidation of bicyclic systems. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT functionals like B3LYP, are commonly used to predict both ¹H and ¹³C chemical shifts with a high degree of accuracy. While specific computational studies detailing the NMR parameters for the parent this compound are not extensively documented in publicly available literature, general principles and studies on related substituted structures, such as 4,7,7-trimethylthis compound, provide a framework for understanding the expected spectral characteristics.

The strained three-membered cyclopropane ring fused to the seven-membered ring in this compound is expected to exert significant influence on the chemical shifts of nearby protons and carbons due to anisotropic effects. Computational models can precisely quantify these effects, predicting the upfield or downfield shifts of specific nuclei. For instance, protons on the cyclopropane ring are anticipated to show complex splitting patterns and shifts that are highly sensitive to their stereochemical environment.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on DFT calculations, would resemble the following:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on general principles of computational NMR prediction for similar structures, as specific literature data for the parent compound is not available.)

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C130.51.2 - 1.4
C235.22.1 - 2.3
C3209.8-
C440.12.4 - 2.6
C525.81.8 - 2.0
C628.31.5 - 1.7
C718.90.7 - 0.9

To interact with this table, you can sort the columns by clicking on the headers.

Infrared (IR) Spectroscopy

Computational vibrational analysis is a powerful tool for interpreting the IR spectrum of a molecule. By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-31G(d)), a theoretical IR spectrum can be generated. For this compound, the most prominent feature in its predicted IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically expected in the region of 1700-1725 cm⁻¹.

Other significant predicted vibrational modes would include C-H stretching frequencies for the methylene (B1212753) and cyclopropyl (B3062369) groups, as well as various bending and rocking vibrations that constitute the fingerprint region of the spectrum. Comparing the computed frequencies with experimental IR data is essential for a complete vibrational assignment.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: This data is representative of typical DFT calculations for cyclic ketones and is for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C=O Stretch~1715Strong
CH₂ Asymmetric Stretch~2950Medium
CH₂ Symmetric Stretch~2870Medium
Cyclopropane C-H Stretch~3050Medium-Weak
C-C Stretch~1000 - 1200Medium-Weak

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Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of organic molecules. For this compound, the main electronic transition observable in the UV-Vis region would be the n → π* transition associated with the carbonyl chromophore. This transition is formally forbidden and is expected to result in a weak absorption band in the near-UV region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of this transition.

Table 3: Predicted UV-Vis Absorption for this compound (Note: This data is an estimation based on computational studies of similar aliphatic ketones.)

Electronic TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
n → π*~280 - 300~0.01 - 0.05

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Applications in Organic Synthesis and Materials Science

Bicyclo[4.1.0]heptan-3-one as a Versatile Synthetic Building Block

This compound is a valuable starting material for creating a wide array of more complex organic molecules, finding use in fields like drug development. smolecule.com Its utility stems from the unique combination of the strained cyclopropane (B1198618) ring and the ketone functionality, which allows for a diverse range of chemical transformations.

The bicyclo[4.1.0]heptane skeleton is a foundational element for the construction of intricate molecular structures. Methodologies have been developed to access complex polycyclic architectures through cascade reactions initiated from precursors with this core structure. chemrxiv.org For instance, visible light-induced pericyclic cascade reactions of related diazodienals with vinyl arenes can produce bicyclo[4.1.0]hept-3-ene fused polycycles with high yield and diastereoselectivity. chemrxiv.org Similarly, palladium-catalyzed intramolecular coupling and cyclization reactions have been employed to create substituted bicyclo[4.1.0]heptenes, demonstrating the scaffold's utility in building more elaborate systems. acs.orgdoi.org The reactivity of the cyclopropane ring can be harnessed, for example, in acid-promoted cleavage reactions to generate specific structural features in larger polycyclic systems. tandfonline.com

Research has demonstrated the synthesis of various fused and bridged polycyclic compounds starting from bicyclo[4.1.0]heptane derivatives. chemrxiv.org

Table 1: Examples of Polycyclic Systems Derived from Bicyclo[4.1.0]heptane Precursors

Precursor TypeReaction TypeResulting ArchitectureKey Features
DiazodienalsPhotoclick Pericyclic CascadeBicyclo[4.1.0]hept-3-ene Fused PolycyclesHigh yield and diastereoselectivity under visible light. chemrxiv.org
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dionePalladium-Catalyzed Coupling-Cyclization2-Styryl-Substituted Bicyclo[4.1.0]hept-3-enesRegio- and stereoselective formation. acs.orgdoi.org
Acyl Silanes with Tethered OlefinsIntramolecular PhotocycloadditionOxa-bicyclo[4.1.0]heptane ScaffoldsVisible light-induced, catalyst-free formation of fused ring systems. scispace.com
Aza-1,6-enynesOxidative CyclopropanationAzabicyclo[4.1.0]heptane DerivativesTransition-metal-free synthesis forming multiple bonds in one step. researchgate.net

The bicyclo[4.1.0]heptane core is a privileged structural motif found in several natural products known for their significant biological activities. nih.govchemrxiv.org Its presence in these molecules makes this compound and its derivatives crucial synthons for their total synthesis.

One notable example is avenaol, a C20 germination stimulant related to strigolactones, which features a bicyclo[4.1.0]heptanone skeleton with an all-cis-substituted cyclopropane ring. kyoto-u.ac.jp The synthesis of such natural products presents significant challenges, including the construction of the bicyclo[4.1.0]heptanone core itself. kyoto-u.ac.jp Other natural products containing this core structure include (±)-sesquicarene, (+)-isovelleral, and (-)-cubebol, which exhibit a range of biological properties, including anti-inflammatory and antimicrobial activities. chemrxiv.org The development of synthetic methods that can efficiently and stereoselectively construct this bicyclic system is therefore of great importance for accessing these and other related natural products. chemrxiv.org

The synthesis of enantiomerically pure bicyclo[4.1.0]heptane derivatives is critical for their application in pharmaceuticals and as chiral building blocks. nih.govgoogle.comresearchgate.net Various strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric reactions. For example, enantiomerically pure carbocyclic nucleoside analogues with five chiral centers have been synthesized from a known enantiomerically pure bicyclo[4.1.0]heptane alcohol. nih.govacs.org This synthesis involved establishing a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate through highly regio- and stereoselective reactions. nih.govacs.org

Patented research also highlights the use of chiral this compound derivatives as key intermediates in the synthesis of orexin (B13118510) receptor agonists. google.com These synthetic routes often involve the resolution of racemic mixtures or the use of chiral reagents to establish the desired stereochemistry. The ability to produce specific stereoisomers is crucial, as the biological activity of pharmaceuticals is often highly dependent on their three-dimensional structure. researchgate.net

Development of Novel Synthetic Methodologies utilizing this compound Reactivity

The unique structural features of this compound have spurred the development of new synthetic methods that exploit its reactivity. researchgate.netnih.gov These methodologies often focus on activating the cyclopropane ring or utilizing the ketone for further transformations.

Recent advances include visible light-mediated "photoclick" reactions that use diazoenal precursors to generate bicyclo[4.1.0]heptane-fused polycycles. chemrxiv.org This approach is notable for proceeding under mild, catalyst-free conditions. chemrxiv.orgscispace.com Transition-metal catalysis, particularly with palladium, has been effectively used for the intramolecular coupling and cyclization of dienones to form substituted bicyclo[4.1.0]heptenes in a regio- and stereoselective manner. acs.orgdoi.org Furthermore, acid-promoted cleavage of the cyclopropane ring in bicyclo[4.1.0]heptan-3-ones has been studied, revealing that the regioselectivity of the ring-opening can be influenced by factors such as acid strength and steric hindrance. tandfonline.com

Table 2: Selected Synthetic Methodologies Utilizing Bicyclo[4.1.0]heptane Reactivity

MethodologyReagents/ConditionsTransformationSignificance
Photoclick Pericyclic CascadeDiazodienals, Vinyl Arenes, Visible LightConstruction of Fused PolycyclesCatalyst-free, high yield, sustainable platform. chemrxiv.org
Palladium-Catalyzed CyclizationPd(PPh₃)₄, Ag₂CO₃, K₂CO₃Synthesis of Substituted Bicyclo[4.1.0]heptenesHigh regio- and stereoselectivity. acs.orgdoi.org
Acid-Promoted CleavageVarious AcidsRegioselective C-C Bond CleavagePathway is directed by steric and electronic factors. tandfonline.com
Mn(III)-mediated AnnulationVinyl Azides, Bicyclo[4.1.0]heptan-1-olsFormation of 2-azabicyclo[4.3.1] frameworksFormal [3+3]-annulation to construct nitrogen-containing bridged systems. nih.gov

Formation of Heterocyclic Frameworks through Ring Expansion

The strained three-membered ring of the bicyclo[4.1.0]heptane system makes it a suitable precursor for ring-expansion reactions to form larger heterocyclic frameworks. These transformations are valuable for accessing diverse molecular scaffolds, particularly those containing nitrogen or oxygen, which are prevalent in pharmaceuticals. researchgate.netnih.gov

For example, aza- and oxa-bicyclo[4.1.0]heptanes, prepared via photochemical cyclopropanation, have been shown to undergo ring expansion with hydrazine (B178648) to yield valuable heterocyclic frameworks. scispace.com Another powerful method involves the manganese(III)-mediated formal [3+3]-annulation of vinyl azides with bicyclo[4.1.0]heptan-1-ols. This reaction constructs 2-azabicyclo[4.3.1] frameworks through a radical-initiated cascade, demonstrating a novel approach to nitrogen-containing bridged systems. nih.gov These methodologies highlight the potential of using the inherent strain of the bicyclo[4.1.0]heptane core to drive the formation of more complex, synthetically useful heterocyclic structures.

Potential Applications in Material Science (e.g., polymer precursors, advanced materials)

The reactivity of the bicyclo[4.1.0]heptane scaffold also suggests potential applications in the field of materials science. The development of efficient and modular synthetic methods, such as visible light-mediated photoclick reactions, opens avenues for its use in polymer synthesis and bioconjugation. chemrxiv.org Click chemistry principles—characterized by high yields, fast reaction times, and minimal byproducts—are highly desirable for creating polymers and functionalizing materials. chemrxiv.org The ability to rapidly construct complex architectures from simple bicyclo[4.1.0]heptane-derived building blocks under mild conditions makes this chemical entity an attractive candidate for the synthesis of novel polymers and advanced materials. smolecule.comchemrxiv.org

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